![molecular formula C17H19N3O3S B2498572 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone CAS No. 2034510-32-0](/img/structure/B2498572.png)
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone is a unique organic compound belonging to the class of pyrazolo-pyrazine derivatives. The presence of a sulfonyl group attached to the cyclopentapyrazole ring system makes it of particular interest in medicinal chemistry due to its potential pharmacological properties.
Aplicaciones Científicas De Investigación
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone has a broad range of applications in scientific research:
Chemistry: A precursor for synthesizing more complex molecules.
Biology: Studied for its interaction with various biomolecular targets.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone can be synthesized through a multi-step process involving:
Cyclization reactions to form the pyrazolo[1,5-a]pyrazine core.
Introduction of the sulfonyl group using reagents like sulfonyl chlorides.
Final steps involve the coupling of the phenyl ethanone moiety under suitable catalytic conditions.
Industrial Production Methods: In an industrial setting, the compound could be produced via similar synthetic routes, optimized for scale-up:
Continuous flow chemistry for efficient cyclization.
Use of automated reactors to control sulfonylation reactions.
Large-scale purification techniques like crystallization or chromatography to obtain high-purity products.
Types of Reactions it Undergoes:
Oxidation: May involve transformations at the sulfonyl group or other reactive sites.
Reduction: Possible reduction of sulfonyl groups to sulfoxides or sulfides under mild conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4, NaIO4 under mild to moderate conditions.
Reduction: NaBH4, LiAlH4 in polar solvents.
Substitution: Halogenation or nitration using appropriate halogens or nitro reagents, respectively.
Major Products Formed:
Sulfoxides or sulfides from reduction.
Halogenated or nitrated derivatives on the phenyl ring.
Mecanismo De Acción
The compound's mechanism of action typically involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Could include inhibition of inflammatory pathways, induction of apoptosis in cancer cells, or modulation of neurotransmitter receptors.
Comparación Con Compuestos Similares
1-(4-(Pyrazolo[1,5-a]pyrazin-2-yl)phenyl)ethanone: Lacks the sulfonyl group, different properties.
1-(4-((3,4,8,9-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-2-yl)sulfonyl)phenyl)methanol: Contains a hydroxymethyl group instead of ethanone.
Actividad Biológica
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The compound's structure features a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core linked to a sulfonyl group and a phenyl ring. Its molecular formula is C18H18N3O2S, with a molecular weight of approximately 350.42 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer effects. For instance:
- Mechanism of Action : The compound acts as an inhibitor of key signaling pathways involved in cancer proliferation and survival. It has been shown to inhibit the activity of receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers.
- Case Study : A recent study evaluated the cytotoxic effects of similar pyrazolo compounds on cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). The results demonstrated IC50 values ranging from 0.3 to 24 µM, indicating potent anticancer activity with low resistance .
Enzymatic Inhibition
The compound exhibits inhibitory activity against several enzymes that play critical roles in tumor progression:
- Protein Kinase Inhibition : Research has shown that derivatives of this compound can selectively inhibit EGFR and VEGFR2 with varying degrees of potency. For example, one derivative demonstrated dual inhibition with IC50 values of 0.3 µM for EGFR and 7.6 µM for VEGFR2 .
Pharmacological Applications
The diverse biological activities of this compound suggest potential applications in various therapeutic areas:
- Cancer Therapy : Given its ability to inhibit key signaling pathways in cancer cells, this compound could be developed into a novel anticancer agent.
- Inflammatory Diseases : The inhibition of specific enzymes involved in inflammatory processes positions this compound as a candidate for treating inflammatory diseases.
Data Summary Table
Propiedades
IUPAC Name |
1-[4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)13-5-7-14(8-6-13)24(22,23)19-9-10-20-17(11-19)15-3-2-4-16(15)18-20/h5-8H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPXZQIRHCFUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.